Hydrogen-Bond Donor Capacity: Urea vs. Morpholine Substituent Comparison
The target urea derivative possesses three hydrogen-bond donor (HBD) atoms, compared to a single HBD for the morpholine analog 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride . This 3-fold higher HBD count directly correlates with the compound's ability to act as a bidentate or tridentate hydrogen-bonding ligand for protein targets that require urea-mediated recognition, such as urea transporters or certain kinase hinge regions, providing a distinct advantage in target engagement where a morpholine analog would fail.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 3 H-Bond Donors |
| Comparator Or Baseline | 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride: 1 H-Bond Donor |
| Quantified Difference | +2 H-Bond Donors (200% increase) |
| Conditions | Computational chemistry prediction based on 2D structure (ChemScene and Fluorochem datasheets) |
Why This Matters
For procurement targeting proteins with urea-binding pockets or polar active sites, the 2-urea derivative provides essential HBD interactions that the morpholine analog cannot replicate, making it the scientifically correct choice for SAR studies on urea transporters, PI3Kδ hinge binding, or any target requiring multiple hydrogen-bond contacts.
